1-(Bromomethyl)-2-(tert-butyl)benzene

Descripción general

Descripción

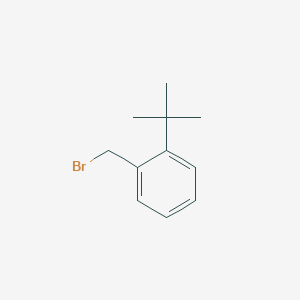

1-(Bromomethyl)-2-(tert-butyl)benzene is an organic compound characterized by a bromomethyl group attached to a benzene ring, which also bears a tert-butyl group. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(tert-butyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-2-(tert-butyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed:

- Substituted benzyl derivatives from nucleophilic substitution.

- Benzaldehyde or benzoic acid from oxidation.

- Methyl-substituted benzene from reduction.

Aplicaciones Científicas De Investigación

1-(Bromomethyl)-2-(tert-butyl)benzene finds applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-2-(tert-butyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various chemical transformations.

Comparación Con Compuestos Similares

1-(Bromomethyl)-4-(tert-butyl)benzene: Similar structure but with the tert-butyl group in the para position.

1-(Chloromethyl)-2-(tert-butyl)benzene: Chlorine instead of bromine as the halogen.

2-(Bromomethyl)-1-(tert-butyl)benzene: Different positioning of the bromomethyl and tert-butyl groups.

Uniqueness: 1-(Bromomethyl)-2-(tert-butyl)benzene is unique due to the specific positioning of the bromomethyl and tert-butyl groups, which affects its reactivity and the types of reactions it can undergo. The steric effects of the tert-butyl group also play a significant role in determining the compound’s behavior in various chemical processes.

Actividad Biológica

1-(Bromomethyl)-2-(tert-butyl)benzene, with the molecular formula C₁₁H₁₅Br, is a compound of significant interest in both organic synthesis and biological research. Its structure features a bromomethyl group and a tert-butyl substituent on a benzene ring, which influence its chemical reactivity and biological interactions.

The compound is synthesized through various methods, including lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium in different solvents. This compound serves as an intermediate in the synthesis of other biologically active molecules, such as 4-tert-butyl-phenylboronic acid and analogs of CP-47,497 and CP-55,940.

Cellular Effects

Research indicates that this compound exhibits notable biochemical interactions. The compound has been shown to influence cellular processes, although specific mechanisms remain to be fully elucidated. Its bromomethyl group is particularly reactive, allowing for various substitution reactions that can modify its biological activity.

Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. However, the minimum inhibitory concentrations (MICs) reported are relatively high, indicating that while the compound may possess some antibacterial properties, it may not be potent enough for therapeutic applications without further modifications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-4-tert-Butylbenzene | Bromine at the para position relative to the tert-butyl group | Different substitution pattern affects reactivity |

| 1-Bromo-3,5-di-tert-Butylbenzene | Two tert-butyl groups at the 3 and 5 positions | Increased steric hindrance alters chemical behavior |

| 1-Bromo-2,4,6-tri-tert-Butylbenzene | Three tert-butyl groups at the 2, 4, and 6 positions | Significantly higher steric bulk compared to others |

| 1-Bromotoluene | Bromine attached to toluene without tert-butyl group | Lacks steric hindrance from tert-butyl group |

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. The bromomethyl moiety can engage in nucleophilic substitution reactions, potentially affecting enzyme activities or receptor functions .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMURGXQJSHZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.